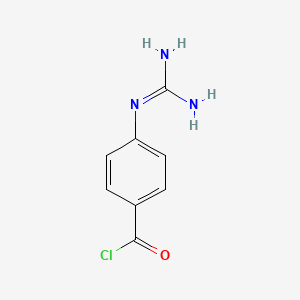
4-Guanidinobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Guanidinobenzoyl chloride is a chemical compound with the molecular formula C8H9Cl2N3O. It is a pale yellow crystalline solid that is sensitive to moisture. This compound is primarily used in organic synthesis and has various applications in scientific research and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Guanidinobenzoyl chloride typically involves the reaction of p-guanidinobenzoic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
p-Guanidinobenzoic acid+Thionyl chloride→4-Guanidinobenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically stored under inert atmosphere at low temperatures to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Guanidinobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form p-guanidinobenzoic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form guanidine derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Solvents: Common solvents include dimethyl sulfoxide, methanol, and pyridine.
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent moisture sensitivity.
Major Products:
Substituted Guanidine Derivatives: Formed through nucleophilic substitution.
p-Guanidinobenzoic Acid: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-Guanidinobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various guanidine derivatives.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Guanidinobenzoyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the guanidine group, which can interact with various biological targets. The compound can inhibit enzymes by forming stable complexes, thereby modulating their activity. It is also known to interact with DNA and proteins, influencing their function and stability .
Vergleich Mit ähnlichen Verbindungen
p-Guanidinobenzoic Acid: A precursor in the synthesis of 4-Guanidinobenzoyl chloride.
Guanidine Hydrochloride: Another guanidine derivative with similar reactivity but different applications.
N,N’-Disubstituted Guanidines: Compounds with similar functional groups but varying substituents.
Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis and biological research. Its ability to form stable complexes with nucleophiles makes it a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Eigenschaften
CAS-Nummer |
60131-35-3 |
|---|---|
Molekularformel |
C8H8ClN3O |
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
4-(hydrazinylmethylideneamino)benzoyl chloride |
InChI |
InChI=1S/C8H8ClN3O/c9-8(13)6-1-3-7(4-2-6)11-5-12-10/h1-5H,10H2,(H,11,12) |
InChI-Schlüssel |
TVLJCWVAFSBZEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)Cl)N=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















